![molecular formula C14H14FNO B2411332 (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one CAS No. 55111-33-6](/img/structure/B2411332.png)
(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
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Description
(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one, also known as 2F-Bicyclo[2.2.2]octan-3-one or 2F-BCO, is a bicyclic ketone that has recently gained attention within the scientific community due to its potential applications in a variety of fields, including organic synthesis and medicinal chemistry. 2F-BCO is a highly stable and versatile compound, and its unique structure and properties make it a useful tool for researchers.
Scientific Research Applications
Microbial Hydroxylation
- Application: Microbial hydroxylation of compounds similar to (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one has been shown to occur regio- and stereoselectively, producing various hydroxylated derivatives with potential applications in chemical synthesis and drug development (Wong & Burns, 1999).
Structural Analysis and Synthesis
- Application: Detailed structural analysis and synthesis of similar 1-azabicyclo[2.2.2]octan-3-ones have been undertaken, highlighting the importance of these structures in the development of biologically active compounds (Sonar, Parkin, & Crooks, 2006).
Anti-Influenza Virus Activity
- Application: Certain tricyclic compounds with a unique amine moiety, structurally related to this compound, have shown potent anti-influenza A virus activity, indicating potential applications in antiviral drug development (Oka et al., 2001).
Substance P (NK1) Receptor Antagonism
- Application: Compounds structurally similar to this compound have been identified as potent nonpeptide antagonists of the substance P (NK1) receptor, useful in investigating physiological properties of substance P (Snider et al., 1991).
properties
IUPAC Name |
(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c15-12-4-2-1-3-11(12)9-13-14(17)10-5-7-16(13)8-6-10/h1-4,9-10H,5-8H2/b13-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDJWXJVDOMZAH-LCYFTJDESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C/C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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